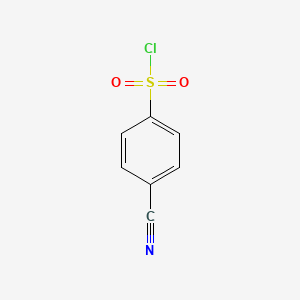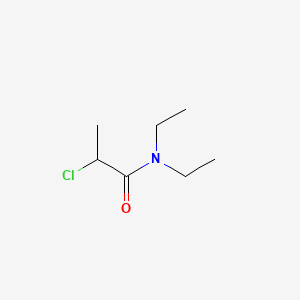
2,3,3',4',5,6-Hexachlorobiphenyl
Übersicht
Beschreibung
2,3,3’,4’,5,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls family, which are organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their regulation and phase-out in many countries .
Biochemische Analyse
Biochemical Properties
2,3,3’,4’,5,6-Hexachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can induce or inhibit these enzymes, affecting the metabolism of other substances. Additionally, 2,3,3’,4’,5,6-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor, influencing gene expression related to detoxification processes .
Cellular Effects
2,3,3’,4’,5,6-Hexachlorobiphenyl has profound effects on various cell types and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound has been shown to induce oxidative stress, leading to cellular damage and apoptosis. In liver cells, 2,3,3’,4’,5,6-Hexachlorobiphenyl can promote lipid accumulation, contributing to nonalcoholic fatty liver disease .
Molecular Mechanism
At the molecular level, 2,3,3’,4’,5,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, leading to the activation of various genes involved in detoxification and metabolic processes. The compound can also inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other chemicals. Additionally, 2,3,3’,4’,5,6-Hexachlorobiphenyl can induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4’,5,6-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems. Long-term studies have shown that chronic exposure to 2,3,3’,4’,5,6-Hexachlorobiphenyl can lead to persistent oxidative stress, inflammation, and cellular damage .
Dosage Effects in Animal Models
The effects of 2,3,3’,4’,5,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and enzyme induction. At high doses, it can cause severe toxicity, including liver damage, immune suppression, and reproductive toxicity. Threshold effects have been observed, where certain doses lead to significant adverse effects .
Metabolic Pathways
2,3,3’,4’,5,6-Hexachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound can also affect lipid metabolism, leading to altered lipid profiles and accumulation .
Transport and Distribution
Within cells and tissues, 2,3,3’,4’,5,6-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream. The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature .
Subcellular Localization
2,3,3’,4’,5,6-Hexachlorobiphenyl is localized in various subcellular compartments, affecting its activity and function. It can accumulate in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound can also localize in mitochondria, leading to mitochondrial dysfunction and oxidative stress. Additionally, 2,3,3’,4’,5,6-Hexachlorobiphenyl can be found in the nucleus, where it influences gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,3’,4’,5,6-Hexachlorobiphenyl can be synthesized through the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of copper powder at elevated temperatures (around 230°C) . This method allows for the selective chlorination of biphenyl to achieve the desired hexachlorinated product.
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4’,5,6-Hexachlorobiphenyl, typically involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,3’,4’,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites.
Substitution: Chlorine atoms in the compound can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute chlorine atoms in the compound.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,3,3’,4’,5,6-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:
Environmental Studies: Investigating its persistence, bioaccumulation, and biomagnification in ecosystems.
Toxicology: Studying its effects on human health, including endocrine disruption and neurotoxicity.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated biphenyls in environmental samples.
Wirkmechanismus
The mechanism of action of 2,3,3’,4’,5,6-Hexachlorobiphenyl involves its interaction with cellular pathways and molecular targets. It has been reported to disrupt cellular calcium homeostasis and translocate protein kinase C, leading to various biochemical and toxic effects . Additionally, it can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene .
Vergleich Mit ähnlichen Verbindungen
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
- 2,3,3’,4,4’,5’-Hexachlorobiphenyl
Comparison: 2,3,3’,4’,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .
Eigenschaften
IUPAC Name |
1,2,4,5-tetrachloro-3-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGRQXMWMRUYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074233 | |
| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-44-9 | |
| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54FDS4BNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)






